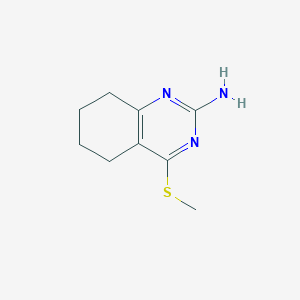![molecular formula C17H16N2O3 B13880160 N-[3-(2-methylfuro[3,2-b]pyridin-7-yl)oxyphenyl]propanamide](/img/structure/B13880160.png)
N-[3-(2-methylfuro[3,2-b]pyridin-7-yl)oxyphenyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(2-methylfuro[3,2-b]pyridin-7-yl)oxyphenyl]propanamide is a synthetic organic compound that belongs to the class of furo[3,2-b]pyridines This compound is characterized by its unique structure, which includes a furo[3,2-b]pyridine moiety linked to a phenylpropanamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-methylfuro[3,2-b]pyridin-7-yl)oxyphenyl]propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Nucleophilic Substitution: The starting material, 7-chloro-6-nitrofuro[3,2-b]pyridine, undergoes nucleophilic substitution with a suitable nucleophile to introduce the desired functional group.
Reduction: The nitro group is reduced to an amine using palladium-carbon (Pd-C) as a catalyst under hydrogenation conditions.
Cyclization: The intermediate undergoes cyclization to form the furo[3,2-b]pyridine core structure.
Coupling Reaction: The furo[3,2-b]pyridine derivative is then coupled with a phenylpropanamide derivative under appropriate conditions to yield the final product.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yielding reactions, cost-effective reagents, and scalable reaction conditions to ensure the efficient production of the compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-(2-methylfuro[3,2-b]pyridin-7-yl)oxyphenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other oxidizing agents under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation using Pd-C.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-[3-(2-methylfuro[3,2-b]pyridin-7-yl)oxyphenyl]propanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Wirkmechanismus
The mechanism of action of N-[3-(2-methylfuro[3,2-b]pyridin-7-yl)oxyphenyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-methylfuro[3,2-b]pyridin-3(2H)-one: A structurally related compound with similar chemical properties.
Furo[3,2-b]pyridin-3(2H)-one: Another related compound with a similar core structure but different substituents.
Uniqueness
N-[3-(2-methylfuro[3,2-b]pyridin-7-yl)oxyphenyl]propanamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes.
Eigenschaften
Molekularformel |
C17H16N2O3 |
|---|---|
Molekulargewicht |
296.32 g/mol |
IUPAC-Name |
N-[3-(2-methylfuro[3,2-b]pyridin-7-yl)oxyphenyl]propanamide |
InChI |
InChI=1S/C17H16N2O3/c1-3-16(20)19-12-5-4-6-13(10-12)22-15-7-8-18-14-9-11(2)21-17(14)15/h4-10H,3H2,1-2H3,(H,19,20) |
InChI-Schlüssel |
JTDWYRPSTHUSLS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)NC1=CC(=CC=C1)OC2=C3C(=NC=C2)C=C(O3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 6-[(2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methylamino]hexanoate](/img/structure/B13880080.png)
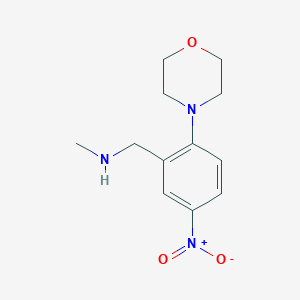
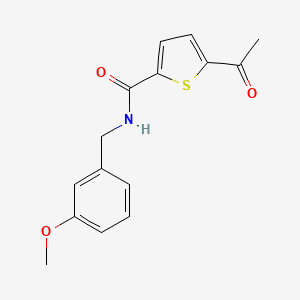



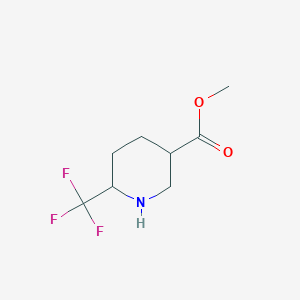


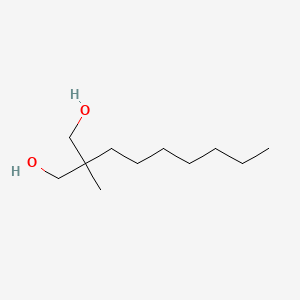
![7-Nitro-3-(trifluoromethyl)imidazo[5,1-b][1,3]thiazole](/img/structure/B13880137.png)
![Carbamic acid, N-[2-(3-chlorophenyl)-5-pyrimidinyl]-, 1,1-dimethylethyl ester](/img/structure/B13880143.png)

